molecular formula C₁₅H₁₈O₁₀S B1140549 3,4,5,6-Tetra-O-acetyl myo-Inositol-1,2-thiocarbonate CAS No. 25348-62-3

3,4,5,6-Tetra-O-acetyl myo-Inositol-1,2-thiocarbonate

Cat. No.: B1140549
CAS No.: 25348-62-3
M. Wt: 390.36
InChI Key:
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Description

3,4,5,6-Tetra-O-acetyl myo-Inositol-1,2-thiocarbonate is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound features a benzodioxole core with multiple acetyl groups and a sulfanylidene moiety, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5,6-Tetra-O-acetyl myo-Inositol-1,2-thiocarbonate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions, followed by the introduction of acetyl groups through acetylation reactions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

3,4,5,6-Tetra-O-acetyl myo-Inositol-1,2-thiocarbonate undergoes various chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the acetyl groups or the benzodioxole core.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the acetyl groups or other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanylidene group can yield sulfoxides or sulfones, while reduction of the acetyl groups can produce alcohols or hydrocarbons.

Scientific Research Applications

Chemistry

In chemistry, 3,4,5,6-Tetra-O-acetyl myo-Inositol-1,2-thiocarbonate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to undergo various chemical transformations makes it a valuable tool for investigating biological processes.

Medicine

In medicine, this compound has potential applications as a drug candidate or a precursor for drug development. Its interactions with biological targets can be studied to identify therapeutic potentials.

Industry

In industrial applications, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties. Its versatility in chemical reactions makes it a valuable component in various manufacturing processes.

Comparison with Similar Compounds

Similar Compounds

    (3aR,4S,5S,6R,7R,7aS)-Hexahydro-2H-1,3-benzodioxole-4,5,6,7-tetrayl tetraacetate: Lacks the sulfanylidene group, resulting in different chemical reactivity and biological activity.

    (3aR,4S,5S,6R,7R,7aS)-2-Sulfanylidenehexahydro-2H-1,3-benzodioxole-4,5,6,7-tetrayl tetrapropionate: Contains propionyl groups instead of acetyl groups, affecting its chemical properties and applications.

Uniqueness

The presence of the sulfanylidene group in 3,4,5,6-Tetra-O-acetyl myo-Inositol-1,2-thiocarbonate distinguishes it from similar compounds. This functional group imparts unique chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

[(3aS,4R,5R,6S,7S,7aR)-5,6,7-triacetyloxy-2-sulfanylidene-3a,4,5,6,7,7a-hexahydro-1,3-benzodioxol-4-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O10S/c1-5(16)20-9-10(21-6(2)17)12(23-8(4)19)14-13(24-15(26)25-14)11(9)22-7(3)18/h9-14H,1-4H3/t9-,10+,11-,12+,13+,14-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGDPAADFSHXROB-QSWPVVRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C2C(C(C(C1OC(=O)C)OC(=O)C)OC(=O)C)OC(=S)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1[C@H]2[C@@H]([C@H]([C@H]([C@H]1OC(=O)C)OC(=O)C)OC(=O)C)OC(=S)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90858436
Record name (3aR,4S,5S,6R,7R,7aS)-2-Sulfanylidenehexahydro-2H-1,3-benzodioxole-4,5,6,7-tetrayl tetraacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90858436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25348-62-3
Record name (3aR,4S,5S,6R,7R,7aS)-2-Sulfanylidenehexahydro-2H-1,3-benzodioxole-4,5,6,7-tetrayl tetraacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90858436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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